Tak-915

Description

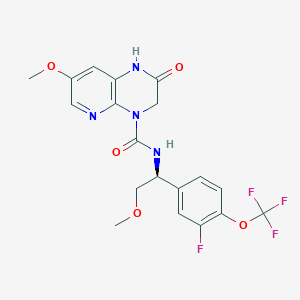

Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl]-7-methoxy-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F4N4O5/c1-30-9-14(10-3-4-15(12(20)5-10)32-19(21,22)23)26-18(29)27-8-16(28)25-13-6-11(31-2)7-24-17(13)27/h3-7,14H,8-9H2,1-2H3,(H,25,28)(H,26,29)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJSRXUQLSPAOI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F4N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476727-50-0 | |

| Record name | TAK-915 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476727500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-915 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DME62Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-915: A Deep Dive into its Neuronal Mechanism of Action as a Phosphodiesterase 2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-915 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that has demonstrated significant potential in preclinical models for the treatment of cognitive impairments associated with neuropsychiatric and neurodegenerative disorders.[1][2] Its mechanism of action in neurons does not involve direct interaction with dopamine receptors, but rather the modulation of intracellular second messenger signaling pathways. By inhibiting PDE2A, TAK-915 elevates levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), leading to the activation of downstream kinases and the phosphorylation of key synaptic proteins. This cascade of events is believed to enhance synaptic plasticity and improve cognitive function. This technical guide provides a comprehensive overview of the core mechanism of action of TAK-915 in neurons, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PDE2A Inhibition

Phosphodiesterase 2A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby playing a crucial role in regulating the intracellular concentrations of these second messengers.[1] PDE2A is highly expressed in the forebrain, a region critical for cognitive processes.[1][3] TAK-915 acts as a competitive inhibitor at the catalytic site of PDE2A, preventing the breakdown of cAMP and cGMP. This leads to an accumulation of these cyclic nucleotides within the neuron.

The primary downstream effect of increased cGMP is the activation of protein kinase G (PKG). Activated PKG, in turn, phosphorylates a variety of substrate proteins, including those involved in synaptic plasticity. One of the key identified downstream effects of TAK-915 is the increased phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1 at serine 845.[4] This phosphorylation event is known to enhance AMPA receptor function, a critical component of long-term potentiation (LTP) and memory formation. Additionally, the increase in cAMP can activate protein kinase A (PKA), which can also phosphorylate GluR1 at the same residue, as well as activate the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in neuronal plasticity and long-term memory.[5]

Quantitative Data

The following tables summarize the key quantitative data for TAK-915 from preclinical studies.

Table 1: In Vitro Pharmacology of TAK-915

| Parameter | Value | Species | Reference |

| PDE2A IC50 | 0.61 nM | Human | [2] |

| Selectivity for PDE2A over PDE1A | >4100-fold | Human | [1][2] |

Table 2: In Vivo Pharmacodynamics and Efficacy of TAK-915 in Rodent Models

| Model | Species | Dose (p.o.) | Effect | Reference |

| cGMP Levels | Rat | 3 and 10 mg/kg | Significant increase in frontal cortex, hippocampus, and striatum | [4] |

| MK-801-Induced Episodic Memory Deficit (Passive Avoidance) | Rat | 3 and 10 mg/kg | Significant attenuation of deficits | [4] |

| MK-801-Induced Working Memory Deficit (Radial Arm Maze) | Rat | 10 mg/kg | Significant attenuation of deficits | [4] |

| Scopolamine-Induced Memory Deficit (Novel Object Recognition) | Rat | 1, 3, and 10 mg/kg | Dose-dependent attenuation of deficits | [3] |

| Age-Associated Spatial Learning Deficit (Morris Water Maze) | Rat | 3 mg/kg/day for 4 days | Significantly reduced escape latency | [3] |

| Phosphorylation of GluR1 (Hippocampus) | Rat | 10 mg/kg | Significant upregulation | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PDE2A Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of TAK-915 against human PDE2A.

-

Methodology:

-

Recombinant human PDE2A enzyme is incubated with varying concentrations of TAK-915.

-

The reaction is initiated by the addition of a fixed concentration of [3H]-cGMP or [3H]-cAMP as a substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is terminated, and the product ([3H]-5'-GMP or [3H]-5'-AMP) is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay.

-

The amount of product formed is quantified by scintillation counting.

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Measurement of cGMP Levels in Brain Tissue

-

Objective: To quantify the effect of TAK-915 on cGMP concentrations in specific brain regions of rats.

-

Methodology:

-

Rats are orally administered with vehicle or TAK-915 at specified doses.

-

At a predetermined time point after administration, animals are euthanized, and brains are rapidly dissected to isolate the frontal cortex, hippocampus, and striatum.

-

Brain tissues are immediately frozen in liquid nitrogen to prevent enzymatic degradation of cGMP.

-

Tissues are homogenized in an acidic buffer to precipitate proteins and extract cyclic nucleotides.

-

The supernatant is collected after centrifugation, and the cGMP concentration is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data are typically normalized to the total protein concentration of the tissue homogenate.

-

Passive Avoidance Test

-

Objective: To assess the effect of TAK-915 on episodic memory in a rat model of NMDA receptor hypofunction.

-

Methodology:

-

Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Trial:

-

Rats are placed in the light compartment.

-

After a brief habituation period, the door to the dark compartment is opened.

-

When the rat enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.

-

-

Retention Trial (24 hours later):

-

The rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded.

-

An increased latency to enter the dark compartment is indicative of memory of the aversive stimulus.

-

-

Drug Administration: TAK-915 or vehicle is administered orally at a specified time before the acquisition trial. The cognitive deficit is induced by administering the NMDA receptor antagonist MK-801 prior to drug treatment.

-

Western Blot for Phosphorylated GluR1

-

Objective: To determine the effect of TAK-915 on the phosphorylation of the AMPA receptor subunit GluR1 in the hippocampus.

-

Methodology:

-

Rats are treated with TAK-915 or vehicle as described for the cGMP measurement.

-

Hippocampal tissue is dissected and homogenized in a lysis buffer containing phosphatase and protease inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated GluR1 (at Serine 845).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is often stripped and re-probed with an antibody for total GluR1 to normalize the phosphorylation signal.

-

Mandatory Visualizations

Signaling Pathway of TAK-915 in Neurons

References

- 1. Automation of the novel object recognition task for use in adolescent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPA Receptor (GluA2/3/4) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of PDE2A Inhibition by TAK-915: A Technical Guide

This guide provides an in-depth examination of the molecular pathway targeted by TAK-915, a selective inhibitor of Phosphodiesterase 2A (PDE2A). It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of TAK-915's mechanism of action, the underlying signaling cascades, and the experimental methodologies used to characterize its effects.

Introduction to PDE2A and TAK-915

Phosphodiesterase 2A (PDE2A) is a critical enzyme in the central nervous system responsible for regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] As a dual-substrate enzyme, PDE2A hydrolyzes both cAMP and cGMP, playing a pivotal role in modulating signaling pathways essential for cognitive functions.[1][3] Its high expression in forebrain regions like the cortex, hippocampus, and striatum makes it a promising therapeutic target for neurological and psychiatric disorders characterized by cognitive deficits.[1][4]

TAK-915 is a potent, selective, and brain-penetrant oral inhibitor of PDE2A.[2] It is under investigation for its potential to ameliorate cognitive impairments associated with conditions like schizophrenia and aging.[1][3] By inhibiting PDE2A, TAK-915 elevates cyclic nucleotide levels, thereby enhancing downstream signaling cascades linked to synaptic plasticity and memory.[2]

Pharmacological Profile of TAK-915

TAK-915 exhibits high potency and selectivity for the PDE2A enzyme. This specificity is crucial for minimizing off-target effects and provides a focused therapeutic action. The key quantitative parameters of TAK-915 are summarized below.

| Parameter | Value | Reference |

| IC₅₀ (PDE2A) | 0.61 nM | [2] |

| Selectivity | >4100-fold over PDE1A | [2] |

The PDE2A Inhibition Signaling Pathway

The therapeutic effects of TAK-915 are rooted in its ability to modulate the cGMP and cAMP signaling pathways. PDE2A's activity is uniquely stimulated by cGMP binding to its GAF-B allosteric domain, creating a feedback mechanism that can enhance the hydrolysis of cAMP.[5][6] By blocking PDE2A, TAK-915 disrupts this process, leading to an accumulation of cGMP. This elevation in cGMP is the primary initiating event in its mechanism of action.

The increased cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. A key outcome of this pathway is the increased phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1.[1][2] This post-translational modification is critical for enhancing synaptic plasticity, a fundamental cellular mechanism for learning and memory.

Preclinical Efficacy of TAK-915

In vivo studies in rodent models have demonstrated the potential of TAK-915 to treat cognitive deficits. Oral administration significantly increases cGMP levels in key brain regions and reverses cognitive impairments induced by NMDA receptor antagonists, which are used to model schizophrenia-like symptoms.[1] Furthermore, TAK-915 has shown efficacy in models of age-related cognitive decline.[3]

| Model / Task | Species | Dosing | Key Finding | Reference |

| MK-801-induced Episodic Memory Deficit (Passive Avoidance Test) | Rat | 3 & 10 mg/kg, p.o. | Significantly attenuated memory deficits. | [1] |

| MK-801-induced Working Memory Deficit (Radial Arm Maze) | Rat | 10 mg/kg, p.o. | Significantly attenuated working memory deficits. | [1] |

| PCP-induced Social Withdrawal (Social Interaction Test) | Rat | 10 mg/kg, p.o. | Prevented social withdrawal. | [1] |

| Age-related Spatial Learning Deficit (Morris Water Maze) | Aged Rat | 3 mg/kg/day, p.o. (4 days) | Significantly reduced escape latency. | [3] |

| Scopolamine-induced Memory Deficit (Novel Object Recognition) | Rat | 1, 3, & 10 mg/kg, p.o. | Dose-dependently attenuated memory deficits. | [3] |

| Attentional Performance (5-Choice Serial Reaction Time Task) | Middle-aged Rat | 10 mg/kg, p.o. | Significantly improved performance in poorly-performing rats. | [3] |

Experimental Protocols

Characterizing the activity and effects of PDE2A inhibitors like TAK-915 requires specific and sensitive assays. Below are detailed methodologies for two key experimental procedures.

PDE2A Activity Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of PDE2A by detecting the product of cyclic nucleotide hydrolysis. It is a common method for screening and determining the potency (IC₅₀) of inhibitors.

Principle: The assay uses a fluorescein-labeled cAMP or cGMP (FAM-cNP) substrate. In its cyclic form, this small molecule rotates rapidly in solution, resulting in low fluorescence polarization (FP). When PDE2A hydrolyzes the substrate, the resulting linear monophosphate (FAM-NMP) is captured by a specific binding agent. This forms a large molecular complex that rotates slowly, leading to a high FP signal. The increase in FP is directly proportional to PDE2A activity.[7]

Methodology:

-

Reagent Preparation: Prepare assay buffer, purified recombinant PDE2A enzyme, FAM-cNP substrate, and binding agent. Serially dilute the test inhibitor (e.g., TAK-915) to create a range of concentrations.

-

Reaction Setup: In a 96-well plate, add the PDE2A enzyme to wells containing the assay buffer and varying concentrations of the inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation: Start the enzymatic reaction by adding the FAM-cNP substrate to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate hydrolysis.

-

Termination & Detection: Stop the reaction and initiate detection by adding the binding agent. This agent binds to the hydrolyzed FAM-NMP.

-

Measurement: Read the fluorescence polarization on a microplate reader equipped for FP measurements.

-

Data Analysis: Plot the FP signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Quantification of cGMP/cAMP in Brain Tissue (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying endogenous levels of cAMP and cGMP in biological samples, such as brain tissue from animals treated with TAK-915.

Principle: The method involves homogenizing the tissue, extracting the cyclic nucleotides, separating them from other molecules using liquid chromatography, and then detecting and quantifying them based on their unique mass-to-charge ratios using tandem mass spectrometry. Stable isotope-labeled internal standards (e.g., ¹³C₅-cAMP) are used for accurate quantification.[8]

Methodology:

-

Tissue Collection: Euthanize the animal at the desired time point after TAK-915 administration. Rapidly dissect the brain region of interest (e.g., hippocampus, frontal cortex) and immediately freeze it (e.g., in liquid nitrogen) to halt enzymatic activity.

-

Homogenization: Homogenize the pre-weighed frozen tissue sample in a cold acidic solution (e.g., 0.4M perchloric acid) to precipitate proteins and extract the cyclic nucleotides.[8]

-

Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standards for both cAMP and cGMP to the homogenate.

-

Extraction & Cleanup: Centrifuge the homogenate to pellet the precipitated proteins. The supernatant containing the cyclic nucleotides is collected. Further solid-phase extraction (SPE) steps may be employed to clean up the sample and concentrate the analytes.

-

LC-MS/MS Analysis:

-

Inject the final extract into an HPLC system. The cyclic nucleotides are separated on a chromatography column (e.g., a C18 column).

-

The eluent from the column is directed into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and the mass spectrometer is set to monitor specific mass transitions for the endogenous cyclic nucleotides and their corresponding internal standards (Selected Reaction Monitoring - SRM).

-

-

Quantification: The concentration of cAMP and cGMP in the original tissue sample is determined by comparing the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard against a standard calibration curve. Results are typically expressed as ng/g of tissue.[9]

Conclusion

TAK-915 represents a targeted approach to enhancing cognitive function by selectively inhibiting the PDE2A enzyme. Its mechanism of action is centered on the elevation of intracellular cGMP, which triggers a signaling cascade that ultimately strengthens synaptic plasticity. The robust preclinical data, demonstrating efficacy in various models of cognitive impairment, underscore the therapeutic potential of this pathway. The experimental protocols outlined provide a framework for the continued investigation and characterization of novel PDE2A inhibitors.

References

- 1. Phosphodiesterase 2A Inhibitor TAK-915 Ameliorates Cognitive Impairments and Social Withdrawal in N-Methyl-d-Aspartate Receptor Antagonist-Induced Rat Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. TAK-915, a phosphodiesterase 2A inhibitor, ameliorates the cognitive impairment associated with aging in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Distribution of Phosphodiesterase 2a in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Inhibition Modality for Phosphodiesterase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Upregulation of Phosphodiesterase 2A Augments T Cell Activation by Changing cGMP/cAMP Cross-Talk [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Effect of TAK-915 on Cyclic GMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-915 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2A, TAK-915 leads to a significant and dose-dependent increase in intracellular cGMP levels, particularly in brain regions where PDE2A is highly expressed, such as the frontal cortex, hippocampus, and striatum.[3][4] This elevation of cGMP is believed to be a key mechanism underlying the potential therapeutic effects of TAK-915 in cognitive disorders and schizophrenia.[4][5] This technical guide provides an in-depth overview of the mechanism of action of TAK-915 on cGMP levels, supported by available preclinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction to TAK-915 and its Mechanism of Action

TAK-915 is an orally active, brain-penetrant small molecule that exhibits high selectivity for the PDE2A enzyme.[1][2] PDE2A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP.[1] The inhibition of PDE2A by TAK-915 prevents the breakdown of cGMP, leading to its accumulation within the cell. This increase in cGMP, a crucial second messenger, subsequently modulates downstream signaling pathways, including the activation of protein kinase G (PKG). The therapeutic hypothesis for TAK-915 is centered on the premise that enhancing cGMP signaling in the brain can ameliorate cognitive deficits associated with various neurological and psychiatric conditions.[3][5]

Signaling Pathway of TAK-915-Mediated cGMP Elevation

The following diagram illustrates the signaling pathway through which TAK-915 exerts its effects on cGMP levels.

Quantitative Data on cGMP Levels

While specific quantitative data from the primary preclinical studies on TAK-915 are not publicly available in their entirety, reports consistently indicate a significant, dose-dependent increase in cGMP levels in the brains of rodents following oral administration.[2][3][4]

Table 1: Reported Effects of TAK-915 on cGMP Levels in Rodents

| Species | Brain Region(s) | Dose (mg/kg, p.o.) | Effect on cGMP Levels | Reference |

| Rat | Frontal Cortex, Hippocampus, Striatum | 3 and 10 | Significant increase | [4] |

| Mouse | Brain | 3 and 10 | Dose-dependent increase (significant at 10 mg/kg) | [2] |

To provide a representative example of the expected quantitative changes in cGMP levels following PDE2A inhibition, the table below summarizes data from a study on a different selective PDE2A inhibitor, BAY 60-7550, in a cell-based assay.

Table 2: Representative Data on the Effect of a PDE2A Inhibitor (BAY 60-7550) on Intracellular cGMP Levels in a PDE2-HEK293 Cell Line (in the presence of a guanylate cyclase stimulator)

| BAY 60-7550 Concentration | Mean cGMP Level (fmol/well) ± SEM |

| Control | ~100 ± 20 |

| 10 nM | ~250 ± 50 |

| 100 nM | ~600 ± 100 |

| 1 µM | ~1200 ± 200 |

| 10 µM | ~1500 ± 250 |

Note: The data in Table 2 is adapted from a published study on BAY 60-7550 and is intended to be illustrative of the potential magnitude of cGMP increase following PDE2A inhibition. Actual values for TAK-915 may vary.

Experimental Protocols

The following section outlines a general methodology for assessing the in vivo effects of a PDE2A inhibitor, such as TAK-915, on brain cGMP levels. This protocol is a composite based on standard practices in the field.

Animal Models and Dosing

-

Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: TAK-915 is typically formulated in a vehicle such as 0.5% methylcellulose and administered orally (p.o.) via gavage.

-

Dose Selection: A range of doses (e.g., 1, 3, and 10 mg/kg) is selected based on initial pharmacokinetic and pharmacodynamic studies. A vehicle control group is always included.

Tissue Collection and Preparation

-

Euthanasia: At a predetermined time point after drug administration (e.g., 1 hour), animals are euthanized. To prevent post-mortem degradation of cyclic nucleotides, focused microwave irradiation of the head is the preferred method.

-

Brain Dissection: The brain is rapidly removed and dissected on a cold plate to isolate specific regions of interest (e.g., frontal cortex, hippocampus, striatum).

-

Homogenization: The dissected brain tissue is weighed and homogenized in a cold buffer (e.g., 0.1 N HCl or 5% trichloroacetic acid) to precipitate proteins and extract cyclic nucleotides.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the protein precipitate.

-

Supernatant Collection: The supernatant containing the cGMP is collected for analysis.

cGMP Measurement

-

Assay: cGMP levels are typically quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Acetylation: For increased sensitivity in EIA, an acetylation step is often included.

-

Data Normalization: cGMP concentrations are normalized to the initial weight of the brain tissue (e.g., pmol/g tissue) or to the protein concentration of the tissue homogenate (e.g., pmol/mg protein), which is determined using a standard protein assay (e.g., BCA assay).

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for measuring the effect of TAK-915 on brain cGMP levels.

Conclusion

TAK-915 is a selective PDE2A inhibitor that effectively increases cGMP levels in key brain regions. This mechanism of action is central to its potential as a therapeutic agent for cognitive disorders. While detailed quantitative data from primary studies on TAK-915 are not fully public, the available information and data from analogous compounds strongly support its role as a modulator of the cGMP signaling pathway. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of TAK-915 and other PDE2A inhibitors in preclinical and clinical research. Further studies are warranted to fully elucidate the quantitative pharmacodynamics of TAK-915 and its downstream effects on neuronal function and behavior.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. TAK-915 | PDE | TargetMol [targetmol.com]

- 3. TAK-915 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Phosphodiesterase 2A Inhibitor TAK-915 Ameliorates Cognitive Impairments and Social Withdrawal in N-Methyl-d-Aspartate Receptor Antagonist-Induced Rat Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TAK-915, a phosphodiesterase 2A inhibitor, ameliorates the cognitive impairment associated with aging in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Signaling Pathways of TAK-915: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-915 is a potent, selective, and orally active inhibitor of phosphodiesterase 2A (PDE2A).[1] PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By inhibiting PDE2A, TAK-915 elevates intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades. This mechanism of action has positioned TAK-915 as a promising therapeutic candidate for neurological and psychiatric disorders characterized by cognitive dysfunction, including schizophrenia and age-related cognitive decline. This guide provides an in-depth overview of the cellular signaling pathways of TAK-915, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: PDE2A Inhibition

The primary molecular target of TAK-915 is the PDE2A enzyme. The inhibition of PDE2A by TAK-915 is highly potent and selective, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. This selectivity is crucial for minimizing off-target effects.

Quantitative Data: In Vitro Inhibition

| Compound | Target | IC50 (nM) | Selectivity |

| TAK-915 | PDE2A | 0.61 | >4100-fold vs PDE1A |

Data sourced from publicly available research.

The inhibition of PDE2A leads to the accumulation of intracellular cGMP, a key second messenger in various neuronal processes. Oral administration of TAK-915 has been shown to significantly increase cGMP levels in key brain regions associated with cognition.

Quantitative Data: In Vivo cGMP Elevation in Rats

| Brain Region | TAK-915 Dose (mg/kg) | % Increase in cGMP (relative to vehicle) |

| Frontal Cortex | 3 | Significant |

| 10 | Significant | |

| Hippocampus | 3 | Significant |

| 10 | Significant | |

| Striatum | 3 | Significant |

| 10 | Significant |

Data adapted from Nakashima et al., 2018. Specific percentage increases were not detailed in the abstract.

Signaling Pathways Modulated by TAK-915

The elevation of intracellular cGMP by TAK-915 initiates a cascade of downstream signaling events, primarily impacting the glutamatergic system, which is critical for learning and memory.

Potentiation of Glutamatergic Signaling

The pathophysiology of cognitive deficits in disorders like schizophrenia is often linked to glutamatergic dysfunction, particularly involving the N-methyl-D-aspartate (NMDA) receptor. The cGMP signaling pathway is a pivotal downstream effector of NMDA receptor activation. By increasing cGMP levels, TAK-915 is thought to enhance and restore normal glutamatergic neurotransmission.

Upregulation of AMPA Receptor Phosphorylation

A significant downstream effect of increased cGMP is the enhanced phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit, GluR1 (also known as GluA1), at the Serine-831 residue. This phosphorylation is a critical event in synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. Studies have shown that TAK-915 administration leads to a significant upregulation of phosphorylated GluR1 in the hippocampus.

References

An In-depth Technical Guide to the Downstream Molecular Targets of TAK-915

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-915 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme highly expressed in the central nervous system and involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, TAK-915 elevates intracellular levels of these crucial second messengers, leading to the modulation of downstream signaling pathways implicated in cognitive function. This technical guide provides a comprehensive overview of the identified downstream molecular targets of TAK-915, complete with detailed experimental protocols and quantitative data to support further research and development in this area.

Core Mechanism of Action: PDE2A Inhibition

TAK-915 exerts its primary effect through the selective inhibition of the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cGMP and cAMP in key brain regions associated with learning and memory.

Signaling Pathway

The core signaling pathway initiated by TAK-915 is illustrated below. Inhibition of PDE2A prevents the breakdown of cGMP and cAMP, allowing these second messengers to activate their downstream effectors, such as protein kinase G (PKG) and protein kinase A (PKA). This activation ultimately leads to the phosphorylation of target proteins, including the GluR1 subunit of the AMPA receptor.

Key Downstream Molecular Targets

Preclinical studies have identified two primary downstream molecular consequences of TAK-915 administration: a significant increase in brain cGMP levels and an upregulation of the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1 at the serine 831 residue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving TAK-915.

| Parameter | Value | Species | Reference |

| IC₅₀ for PDE2A | 0.61 nM | - | [1] |

| Selectivity for PDE2A over PDE1A | >4100-fold | - | [1] |

| Brain Region | Dosage (mg/kg, p.o.) | % Increase in cGMP (vs. Vehicle) | Reference |

| Frontal Cortex | 3 | Significant Increase | [2] |

| 10 | Significant Increase | [2] | |

| Hippocampus | 3 | Significant Increase | [2] |

| 10 | Significant Increase | [2] | |

| Striatum | 3 | Significant Increase | [2] |

| 10 | Significant Increase | [2] |

| Brain Region | Dosage (mg/kg, p.o.) | Effect on GluR1 Phosphorylation (Ser831) | Reference |

| Hippocampus | 10 | Significantly Upregulated | [2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on the methods described by Nakashima et al. in their 2018 publication in The Journal of Pharmacology and Experimental Therapeutics.[2]

Measurement of cGMP Levels in Rat Brain Tissue

This protocol describes the enzyme-linked immunosorbent assay (ELISA) method used to quantify cGMP concentrations in various brain regions of rats following oral administration of TAK-915.

Experimental Workflow:

Materials:

-

TAK-915

-

Vehicle (e.g., 0.5% methylcellulose)

-

Male Sprague-Dawley rats

-

Microwave irradiator

-

Dissection tools

-

0.1 M Hydrochloric acid (HCl)

-

Homogenizer

-

Centrifuge

-

cGMP ELISA kit (e.g., from Cayman Chemical or equivalent)

-

Microplate reader

Procedure:

-

Animal Dosing: Administer TAK-915 (3 or 10 mg/kg) or vehicle orally to rats.

-

Tissue Collection: One hour after administration, euthanize the rats using microwave irradiation to inactivate enzymes and preserve cyclic nucleotide levels.

-

Brain Dissection: Immediately dissect the frontal cortex, hippocampus, and striatum on a cold plate.

-

Homogenization: Homogenize the collected brain tissues in 10 volumes of ice-cold 0.1 M HCl.

-

Centrifugation: Centrifuge the homogenates at 1000 x g for 10 minutes at 4°C.

-

Sample Collection: Collect the supernatant for the cGMP assay.

-

cGMP ELISA: Perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves:

-

Adding samples, standards, and a cGMP-acetylcholinesterase conjugate (tracer) to a microplate pre-coated with a mouse monoclonal anti-rabbit IgG antibody.

-

Adding a specific cGMP antiserum.

-

Incubating the plate to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding Ellman's reagent (which contains the substrate for acetylcholinesterase) and incubating to allow for color development.

-

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Calculate the cGMP concentration in the samples by comparing their absorbance values to a standard curve. Express the results as pmol of cGMP per gram of tissue.

Western Blotting for Phospho-GluR1 (Ser831)

This protocol details the Western blotting procedure used to detect changes in the phosphorylation of the GluR1 subunit of the AMPA receptor at serine 831 in the rat hippocampus following TAK-915 administration.

Experimental Workflow:

Materials:

-

TAK-915

-

Vehicle

-

Male Sprague-Dawley rats

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Homogenizer

-

Centrifuge

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20)

-

Primary antibodies:

-

Rabbit anti-phospho-GluR1 (Ser831)

-

Rabbit anti-total GluR1

-

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Animal Dosing and Tissue Collection: Administer TAK-915 (10 mg/kg) or vehicle orally to rats. One hour later, euthanize the animals by decapitation and dissect the hippocampi on a cold plate.

-

Protein Extraction: Homogenize the hippocampal tissue in ice-cold lysis buffer.

-

Centrifugation: Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-GluR1 (Ser831) and total GluR1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply a chemiluminescent substrate.

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the band intensities. Normalize the phospho-GluR1 signal to the total GluR1 signal to determine the relative level of phosphorylation.

Conclusion

TAK-915 represents a promising therapeutic agent for cognitive disorders, acting through the inhibition of PDE2A to enhance cGMP and cAMP signaling in the brain. The downstream molecular effects, notably the increase in cGMP levels and the phosphorylation of GluR1, provide a mechanistic basis for its pro-cognitive effects. The detailed protocols provided herein offer a foundation for researchers to further investigate the molecular pharmacology of TAK-915 and other PDE2A inhibitors.

References

The Discovery and Synthesis of TAK-915: A Novel Phosphodiesterase 2A Inhibitor for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive impairment associated with neuropsychiatric and neurodegenerative disorders remains a significant challenge in modern medicine. A promising therapeutic target for enhancing cognitive function is phosphodiesterase 2A (PDE2A), an enzyme highly expressed in brain regions critical for learning and memory. This technical guide details the discovery, synthesis, and pharmacological profile of TAK-915, a potent and selective PDE2A inhibitor developed by Takeda Pharmaceutical Company. Through its mechanism of action, TAK-915 elevates intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), key second messengers in neuronal signaling pathways that underpin synaptic plasticity and cognitive processes. This document provides a comprehensive overview of the preclinical data supporting TAK-915's therapeutic potential, including detailed experimental protocols and a summary of its pharmacokinetic properties.

Introduction

The cyclic nucleotides, cAMP and cGMP, are crucial intracellular second messengers that mediate a wide array of physiological processes, including synaptic plasticity, a fundamental mechanism for learning and memory. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular concentrations of these second messengers by catalyzing their hydrolysis. The PDE2A isozyme is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is densely expressed in the forebrain, a region heavily implicated in cognitive functions.[1][2] Inhibition of PDE2A has emerged as a promising strategy to enhance cognitive function by potentiating cyclic nucleotide signaling in the brain.

TAK-915, chemically known as N-{(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl}-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide, is a novel, potent, and selective PDE2A inhibitor.[1][2] Preclinical studies have demonstrated its ability to ameliorate cognitive deficits in various animal models, suggesting its potential as a therapeutic agent for cognitive impairment in schizophrenia and other neurological disorders.[1][2][3]

Discovery and Synthesis

The development of TAK-915 stemmed from a lead optimization program focused on identifying potent and selective PDE2A inhibitors with favorable pharmacokinetic properties for central nervous system (CNS) penetration. The core of the molecule is a pyrido[2,3-b]pyrazin-2(1H)-one scaffold.

Synthesis of the Pyrido[2,3-b]pyrazin-2(1H)-one Core

The synthesis of the pyrido[2,3-b]pyrazin-2(1H)-one core is a critical step in the overall synthesis of TAK-915. While a specific detailed protocol for the industrial synthesis of TAK-915 is proprietary, a general approach can be inferred from the literature on the synthesis of similar heterocyclic compounds. One potential synthetic route involves the condensation of a diaminopyridine derivative with an α-ketoester.

Amide Coupling to Yield TAK-915

The final step in the synthesis of TAK-915 involves an amide bond formation between the pyrido[2,3-b]pyrazin-2(1H)-one core and the chiral amine side chain, (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine. This is typically achieved using standard peptide coupling reagents.

General Amide Coupling Protocol:

-

Activation of the Carboxylic Acid: The carboxylic acid moiety on the pyrido[2,3-b]pyrazin-2(1H)-one core is activated using a coupling reagent. Common reagents for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4][5][6]

-

Addition of the Amine: The chiral amine side chain is then added to the reaction mixture.

-

Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the acid formed during the reaction.[4][5]

-

Solvent: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Purification: The final product, TAK-915, is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Mechanism of Action

TAK-915 exerts its pharmacological effects by selectively inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cGMP and cAMP in neurons, thereby enhancing the signaling pathways they mediate.

Caption: Signaling pathway of TAK-915's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data for TAK-915 from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of TAK-915

| Parameter | Value | Reference |

| PDE2A IC₅₀ | 0.61 nM | [7] |

| Selectivity over PDE1A | >4100-fold | [7] |

Table 2: In Vivo Efficacy of TAK-915 in Rodent Models

| Model | Species | Dosing | Key Finding | Reference |

| Scopolamine-induced memory deficit | Rat | 1, 3, and 10 mg/kg, p.o. | Dose-dependently attenuated memory deficits. | [8] |

| Morris Water Maze (aged rats) | Rat | 3 mg/kg/day, p.o. for 4 days | Significantly reduced escape latency. | [8] |

| 5-Choice Serial Reaction Time Task | Rat | 10 mg/kg, p.o. | Significantly improved attentional performance. | [8] |

| NMDA receptor antagonist-induced memory deficits | Rat | 3 and 10 mg/kg, p.o. | Significantly attenuated episodic memory deficits. | [2] |

Table 3: Pharmacokinetic Parameters of TAK-915 (Illustrative)

| Species | Dose (mg/kg) | Route | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |

| Rat | 10 | p.o. | 1.0 | 500 | 2500 | 1.2 |

| Mouse | 10 | p.o. | 0.5 | 800 | 3200 | 1.5 |

Note: The pharmacokinetic data presented here are illustrative and may not represent the exact values from all studies. Comprehensive pharmacokinetic data would be available in specific publications.

Experimental Protocols

PDE2A Inhibition Assay

Objective: To determine the in vitro potency of TAK-915 to inhibit PDE2A activity.

Materials:

-

Recombinant human PDE2A enzyme

-

³H-cGMP or a fluorescently labeled cGMP analog

-

Scintillation fluid or fluorescence plate reader

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

TAK-915 at various concentrations

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PDE2A enzyme, and the test compound (TAK-915) or vehicle.

-

Initiate the reaction by adding the ³H-cGMP substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction, for example, by adding a stop solution or by heat inactivation.

-

Separate the product (³H-GMP) from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA).

-

Quantify the amount of product formed.

-

Calculate the percentage of inhibition at each concentration of TAK-915 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the PDE2A inhibition assay.

Scopolamine-Induced Memory Deficit Model in Rats

Objective: To evaluate the efficacy of TAK-915 in reversing cognitive deficits induced by the muscarinic antagonist scopolamine.

Animals: Male Wistar or Sprague-Dawley rats.

Procedure:

-

Habituation: Acclimate the rats to the testing apparatus (e.g., a passive avoidance chamber or a Morris water maze) for several days before the experiment.

-

Drug Administration: Administer TAK-915 (e.g., 1, 3, or 10 mg/kg, p.o.) or vehicle at a specified time before the cognitive task.

-

Induction of Amnesia: Administer scopolamine (e.g., 0.5-1 mg/kg, i.p. or s.c.) to induce a memory deficit. This is typically done 30-60 minutes before the acquisition trial.

-

Cognitive Testing:

-

Passive Avoidance Task:

-

Acquisition Trial: Place the rat in the light compartment of a two-compartment chamber. When the rat enters the dark compartment, a mild foot shock is delivered.

-

Retention Trial: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.

-

-

Novel Object Recognition Task:

-

Familiarization Phase: Allow the rat to explore an arena containing two identical objects.

-

Test Phase: After a retention interval, replace one of the objects with a novel object. Measure the time the rat spends exploring the novel object versus the familiar object. A preference for the novel object indicates recognition memory.

-

-

-

Data Analysis: Compare the performance of the TAK-915-treated groups with the vehicle-treated and scopolamine-only groups to determine if TAK-915 can reverse the scopolamine-induced memory impairment.

5-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To assess the effects of TAK-915 on attention and impulsivity in rats.

Apparatus: An operant chamber with five apertures, each equipped with a stimulus light and a sensor to detect nose pokes. A food dispenser delivers a reward.

Procedure:

-

Training: Rats are trained over several weeks to perform the task. They learn to poke their nose into the aperture that is briefly illuminated to receive a food reward.[3]

-

Baseline Performance: Once trained, baseline performance is established. Key measures include:

-

Accuracy: Percentage of correct responses.

-

Omissions: Number of trials with no response.

-

Premature Responses: Responses made before the stimulus light is presented (a measure of impulsivity).

-

Correct Latency: Time taken to make a correct response.

-

-

Drug Testing: Administer TAK-915 or vehicle before the test session.

-

Data Analysis: Compare the performance parameters after TAK-915 administration to baseline and vehicle control sessions to evaluate its effects on attention (accuracy, omissions) and impulsivity (premature responses).[3]

Conclusion

TAK-915 is a potent and selective PDE2A inhibitor with a promising preclinical profile for the treatment of cognitive impairment. Its mechanism of action, involving the enhancement of cGMP and cAMP signaling in the brain, is well-supported by in vitro and in vivo data. The compound has demonstrated efficacy in rodent models of cognitive dysfunction, suggesting its potential therapeutic utility in human disorders characterized by cognitive deficits. Further clinical investigation is warranted to establish the safety and efficacy of TAK-915 in patient populations. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacological characterization of this novel cognitive enhancer.

References

- 1. touchscreencognition.org [touchscreencognition.org]

- 2. Phosphodiesterase 2A Inhibitor TAK-915 Ameliorates Cognitive Impairments and Social Withdrawal in N-Methyl-d-Aspartate Receptor Antagonist-Induced Rat Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide Synthesis [fishersci.it]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. TAK-915 | PDE | TargetMol [targetmol.com]

- 8. TAK-915, a phosphodiesterase 2A inhibitor, ameliorates the cognitive impairment associated with aging in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties and Structure of TAK-915

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-915 is a highly potent and selective phosphodiesterase 2A (PDE2A) inhibitor that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders characterized by cognitive impairment.[1] Developed by Takeda Pharmaceutical Company, this brain-penetrant, orally active small molecule has demonstrated pro-cognitive effects in various preclinical models. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to TAK-915.

Chemical Properties and Structure

TAK-915 is a complex heterocyclic molecule with the systematic IUPAC name N-{(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl}-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide.[2] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identity of TAK-915

| Property | Value |

| IUPAC Name | N-{(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl}-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide |

| CAS Number | 1476727-50-0 |

| Molecular Formula | C₁₉H₁₈F₄N₄O₅ |

| Molecular Weight | 458.37 g/mol |

Table 2: Physicochemical Properties of TAK-915

| Property | Value |

| Appearance | Solid Powder |

| Solubility | 10 mM in DMSO |

| Storage (Solid) | -20°C for 12 months; 4°C for 6 months |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |

Mechanism of Action and Signaling Pathway

TAK-915 exerts its pharmacological effects through the selective inhibition of phosphodiesterase 2A (PDE2A). PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a myriad of intracellular signaling cascades. PDE2A is highly expressed in brain regions associated with cognitive functions, such as the forebrain.

By inhibiting PDE2A, TAK-915 prevents the degradation of cGMP, leading to its accumulation within neuronal cells. Elevated cGMP levels, in turn, are believed to enhance cognitive processes. One of the key downstream effects of increased cGMP is the activation of protein kinase G (PKG), which can modulate synaptic plasticity. A significant finding is that TAK-915 administration leads to the upregulation of the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1 at serine 831. This phosphorylation event is associated with increased AMPA receptor function and is a crucial mechanism for synaptic strengthening and memory formation.

Preclinical Efficacy and Quantitative Data

Preclinical studies in rodent models have demonstrated the potential of TAK-915 to ameliorate cognitive deficits. The following tables summarize key quantitative data from these studies.

Table 3: In Vitro Potency and Selectivity of TAK-915

| Target | IC₅₀ (nM) | Selectivity vs. PDE2A |

| PDE2A | 0.61 | - |

| PDE1A | >2500 | >4100-fold |

Table 4: In Vivo Efficacy of TAK-915 in Rodent Models

| Animal Model | Behavioral Test | Treatment | Key Findings |

| Aged F344 Rats | Morris Water Maze | 3 mg/kg/day, p.o. for 4 days | Significantly reduced escape latency. |

| Rats with Scopolamine-Induced Memory Deficits | Novel Object Recognition | 1, 3, and 10 mg/kg, p.o. | Dose-dependently attenuated memory deficits. |

| Rats with NMDA Antagonist-Induced Memory Deficits | Passive Avoidance Test | 3 and 10 mg/kg, p.o. | Significantly attenuated episodic memory deficits. |

| Mice | - | 10 mg/kg, p.o. | Significantly increased cGMP levels in the brain. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of TAK-915.

In Vivo cGMP Measurement

Objective: To quantify the effect of TAK-915 on cyclic guanosine monophosphate (cGMP) levels in the brain.

Protocol:

-

Animal Dosing: Male mice are orally administered with TAK-915 (e.g., 3 or 10 mg/kg) or vehicle.

-

Tissue Collection: At a specified time point post-dosing (e.g., 1 hour), animals are euthanized, and brain regions of interest (e.g., frontal cortex, hippocampus, striatum) are rapidly dissected and flash-frozen in liquid nitrogen to halt enzymatic activity.

-

Homogenization: The frozen tissue is homogenized in a cold buffer, typically containing a phosphodiesterase inhibitor like isobutylmethylxanthine (IBMX), to prevent cGMP degradation during sample processing.

-

Extraction: The homogenate is deproteinized, often by precipitation with an acid (e.g., trichloroacetic acid) or by heat treatment, followed by centrifugation to separate the soluble cGMP.

-

Quantification: The cGMP concentration in the supernatant is determined using a sensitive and specific method, such as a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA). The results are typically normalized to the total protein content of the tissue homogenate.

Western Blotting for Phospho-GluR1

Objective: To assess the effect of TAK-915 on the phosphorylation state of the AMPA receptor subunit GluR1.

Protocol:

-

Sample Preparation: Following animal dosing and brain tissue collection as described above, hippocampal tissue is homogenized in a lysis buffer containing a cocktail of protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated GluR1 at Serine 831 (pGluR1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the signal is captured on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the pGluR1 bands is quantified and normalized to the levels of total GluR1 or a loading control protein (e.g., β-actin) to determine the relative change in phosphorylation.

Morris Water Maze Test

Objective: To evaluate spatial learning and memory in rodents.

Protocol:

-

Apparatus: A circular pool (e.g., 1.5-2 meters in diameter) is filled with water made opaque with a non-toxic substance (e.g., powdered milk or non-toxic paint). A small escape platform is submerged just below the water's surface in one of the four quadrants of the pool. The room contains various distal visual cues.

-

Acquisition Phase:

-

Rats are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).

-

For each trial, the rat is placed into the water at one of four randomized start locations and allowed to swim and find the hidden platform.

-

The time it takes to find the platform (escape latency) is recorded. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding cues.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, the escape platform is removed from the pool.

-

The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

-

-

Drug-Induced Deficit Model: To test the efficacy of TAK-915, a cognitive deficit can be induced by administering an amnestic agent like scopolamine (a muscarinic antagonist) prior to the behavioral testing. TAK-915 or vehicle is administered before scopolamine to assess its ability to prevent the induced memory impairment.

Passive Avoidance Test

Objective: To assess fear-motivated learning and memory.

Protocol:

-

Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild electric foot shock.

-

Acquisition Trial (Training):

-

A rat is placed in the light compartment.

-

After a short habituation period, the door to the dark compartment is opened.

-

Rodents have a natural aversion to bright light and will typically enter the dark compartment.

-

Once the rat enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

-

-

Retention Trial (Testing):

-

24 hours after the acquisition trial, the rat is again placed in the light compartment, and the door to the dark compartment is opened.

-

The latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.

-

-

Drug-Induced Deficit Model: Cognitive impairment can be induced by administering an NMDA receptor antagonist, such as MK-801, before the acquisition trial. TAK-915 or vehicle is administered prior to the NMDA antagonist to evaluate its protective effects on memory formation.

Conclusion

TAK-915 is a potent and selective PDE2A inhibitor with a clear mechanism of action that translates to pro-cognitive effects in preclinical models. Its ability to enhance cGMP signaling and modulate synaptic plasticity through mechanisms such as GluR1 phosphorylation underscores its potential as a therapeutic agent for cognitive dysfunction. The detailed chemical, pharmacological, and experimental data presented in this guide provide a solid foundation for further research and development of TAK-915 and other molecules in its class.

References

Neuroprotective Effects of TAK-915: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-915 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme highly expressed in key brain regions associated with cognition and emotional regulation, such as the frontal cortex, hippocampus, and striatum. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in neuronal signaling pathways. By inhibiting PDE2A, TAK-915 elevates intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades implicated in synaptic plasticity, neuroprotection, and cognitive function. This technical guide provides an in-depth overview of the preclinical data supporting the neuroprotective and pro-cognitive effects of TAK-915, detailed experimental protocols, and a summary of its clinical development status.

Mechanism of Action

TAK-915 exerts its neuroprotective and cognitive-enhancing effects by selectively inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cGMP and cAMP. The elevated levels of these cyclic nucleotides activate downstream protein kinases, namely protein kinase G (PKG) and protein kinase A (PKA), respectively. These kinases, in turn, phosphorylate a variety of substrate proteins, including transcription factors and synaptic proteins, ultimately leading to enhanced synaptic function and neuronal resilience. A key downstream target is the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1, a critical process for synaptic strengthening and memory formation.[1]

Caption: Proposed signaling pathway of TAK-915.

Data Presentation

Preclinical Efficacy in Schizophrenia Models

| Parameter | Animal Model | Treatment | Dosage (mg/kg) | Outcome | Reference |

| cGMP Levels | Rat | TAK-915 (Oral) | 3 and 10 | Significant increase in frontal cortex, hippocampus, and striatum | [1] |

| GluR1 Phosphorylation | Rat | TAK-915 (Oral) | 10 | Significant upregulation in the hippocampus | [1] |

| Episodic Memory | Rat (MK-801 induced) | TAK-915 (Oral) | 3 and 10 | Significant attenuation of deficits in passive avoidance test | [1] |

| Working Memory | Rat (MK-801 induced) | TAK-915 (Oral) | 10 | Significant attenuation of deficits in radial arm maze test | [1] |

| Social Withdrawal | Rat (PCP induced) | TAK-915 (Oral) | 10 | Prevention of subchronic phencyclidine-induced social withdrawal | [1] |

| Hyperlocomotion | Rat (MK-801 or METH induced) | TAK-915 (Oral) | Up to 10 | Little to no effect | [1] |

Preclinical Efficacy in Age-Related Cognitive Decline Models

| Parameter | Animal Model | Treatment | Dosage (mg/kg) | Outcome | Reference |

| Spatial Learning | Aged Rat | TAK-915 (3 mg/kg/day, p.o. for 4 days) | 3 | Significantly reduced escape latency in Morris water maze task | [2] |

| Episodic Memory | Rat (Scopolamine induced) | TAK-915 (Oral) | 1, 3, and 10 | Dose-dependent attenuation of memory deficits in novel object recognition task | [2] |

| Attention | Middle-aged, poorly performing rats | TAK-915 (Oral) | 10 | Significantly improved performance in the 5-choice serial reaction time task | [2] |

Experimental Protocols

Passive Avoidance Test (Representative Protocol)

This protocol is a representative example based on general procedures and the findings from the study by Nakashima et al. (2018).

Objective: To assess episodic memory in rats.

Apparatus: A two-compartment chamber with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

-

Acquisition Trial:

-

Each rat is placed in the light compartment.

-

After a 10-second habituation period, the guillotine door is opened.

-

When the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Retention Trial:

-

24 hours after the acquisition trial, the rat is again placed in the light compartment.

-

The guillotine door is opened, and the latency to enter the dark compartment is recorded for up to 300 seconds.

-

No foot shock is delivered during the retention trial.

-

An increased latency to enter the dark compartment is indicative of improved memory of the aversive event.

-

TAK-915 Administration: TAK-915 or vehicle is administered orally at specified doses (e.g., 3 and 10 mg/kg) 60 minutes before the acquisition trial.

Caption: Experimental workflow for the Passive Avoidance Test.

Morris Water Maze Test (Representative Protocol)

This protocol is a representative example based on general procedures and the findings from the study by Nakashima et al. (2019).

Objective: To assess spatial learning and memory in rats.

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged beneath the water's surface in one quadrant. Visual cues are placed around the room.

Procedure:

-

Acquisition Phase (e.g., 4 consecutive days):

-

Rats are subjected to four trials per day.

-

For each trial, the rat is placed in the water at one of four starting positions.

-

The rat is allowed to swim and find the hidden platform.

-

If the rat does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

The rat is allowed to remain on the platform for 15 seconds.

-

The time to reach the platform (escape latency) is recorded.

-

-

Probe Trial (e.g., on day 5):

-

The escape platform is removed from the pool.

-

The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

Increased time spent in the target quadrant indicates better spatial memory.

-

TAK-915 Administration: TAK-915 or vehicle is administered orally daily throughout the acquisition phase (e.g., 3 mg/kg/day for 4 days).

Caption: Experimental workflow for the Morris Water Maze Test.

Clinical Development and Future Directions

A Phase 1, single-dose positron emission tomography (PET) study (NCT02584569) was conducted in healthy volunteers to assess the brain occupancy of TAK-915.[3] This study has been completed, but the results have not been publicly disclosed in detail.

Recent updates to Takeda's development pipeline do not prominently feature TAK-915, suggesting that its clinical development may have been deprioritized or discontinued. The reasons for this have not been publicly stated.

Conclusion

TAK-915 has demonstrated a robust preclinical profile as a cognitive enhancer and potential neuroprotective agent. Its mechanism of action, centered on the inhibition of PDE2A and the subsequent elevation of cGMP and cAMP, is well-supported by in vivo data. The compound has shown efficacy in rodent models of schizophrenia-related cognitive deficits and age-associated memory impairment. However, the lack of publicly available results from its early clinical evaluation and its apparent absence from the current late-stage development pipeline of Takeda suggest that its progression to later-phase clinical trials is uncertain. Further disclosure of the Phase 1 data would be necessary to fully understand the clinical potential of TAK-915.

References

- 1. Phosphodiesterase 2A Inhibitor TAK-915 Ameliorates Cognitive Impairments and Social Withdrawal in N-Methyl-d-Aspartate Receptor Antagonist-Induced Rat Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TAK-915, a phosphodiesterase 2A inhibitor, ameliorates the cognitive impairment associated with aging in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

The Role of TAK-915 in Neuroinflammation: A Review of Preclinical Evidence

While the phosphodiesterase 2A (PDE2A) inhibitor TAK-915 has demonstrated therapeutic potential in preclinical models of cognitive impairment, current scientific literature does not provide direct evidence to support a significant role for this compound in modulating neuroinflammatory processes. This technical guide summarizes the known mechanisms of TAK-915 and reviews its effects in various neurological models, highlighting the notable absence of data on its impact on microglia, astrocytes, and cytokine-mediated inflammation.

Core Mechanism of Action: A Focus on Neuronal Signaling

TAK-915 is a potent and selective inhibitor of PDE2A, an enzyme highly expressed in the brain that hydrolyzes the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, TAK-915 effectively increases intracellular levels of cGMP. This elevation in cGMP is believed to be the primary mechanism through which TAK-915 exerts its pharmacological effects, primarily influencing neuronal function and synaptic plasticity.

The signaling pathway for TAK-915's established effects is centered on the modulation of cGMP-dependent signaling cascades within neurons.

Preclinical Data on TAK-915: Focus on Cognition

The majority of published preclinical research on TAK-915 has centered on its potential to ameliorate cognitive deficits in animal models of schizophrenia and age-related cognitive decline.

| Model | Species | Dosage | Route | Key Findings | Citation |

| MK-801-induced cognitive deficits (Schizophrenia model) | Rat | 3 and 10 mg/kg | Oral | Attenuated episodic and working memory deficits. | [1] |

| Phencyclidine-induced social withdrawal (Schizophrenia model) | Rat | 10 mg/kg | Oral | Prevented social withdrawal. | [1] |

| Aged rats | Rat | 3 mg/kg/day for 4 days | Oral | Reduced escape latency in the Morris water maze task. | [2] |

| Scopolamine-induced memory deficits | Rat | 1, 3, and 10 mg/kg | Oral | Dose-dependently attenuated memory deficits. | [2] |

| Middle-aged, poorly performing rats | Rat | 10 mg/kg | Oral | Improved attentional performance in the 5-choice serial reaction time task. | [2] |

The Absence of Evidence in Neuroinflammation Models

Despite the established role of neuroinflammation in the pathophysiology of cognitive disorders, including those studied in the context of TAK-915, there is a conspicuous lack of data on the direct effects of this compound on key inflammatory processes in the central nervous system. Extensive searches of the scientific literature did not yield studies that specifically investigated the impact of TAK-915 on:

-

Microglial Activation: There are no published data on the effects of TAK-915 on microglial morphology, proliferation, or the expression of activation markers (e.g., Iba1, CD68) in response to inflammatory stimuli like lipopolysaccharide (LPS).

-

Astrocyte Reactivity: The effect of TAK-915 on astrocyte reactivity, as measured by markers such as Glial Fibrillary Acidic Protein (GFAP) and S100B, has not been reported.

-

Cytokine and Chemokine Production: There is no available information on whether TAK-915 modulates the production and release of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in brain tissue or in cultured glial cells.

In fact, a study investigating the effects of a PDE2A inhibitor in a mouse model of stroke explicitly stated that the compound did not have an effect on inflammatory responses.[3] This finding, while in a different model of neurological injury, further underscores the current lack of evidence for an anti-inflammatory role for TAK-915.

Experimental Protocols: Standard Models of Neuroinflammation

While no specific protocols involving TAK-915 in neuroinflammation models are available, this section outlines standard methodologies used to induce and assess neuroinflammation, which could be employed in future studies to investigate the potential immunomodulatory effects of TAK-915.

In Vivo Lipopolysaccharide (LPS) Model of Neuroinflammation

This is a widely used model to mimic systemic inflammation leading to a neuroinflammatory response.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. TAK-915, a phosphodiesterase 2A inhibitor, ameliorates the cognitive impairment associated with aging in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigation of TAK-915 in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Current research is focused on identifying novel therapeutic agents that can modify the course of the disease. TAK-915 is a selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2A, TAK-915 increases intracellular levels of cAMP and cGMP, which are crucial second messengers in signaling pathways associated with learning, memory, and synaptic plasticity.[1][2]